Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate
Description
Historical Context of Bromomethylated Phenyloxoacetates in Organic Synthesis
The development of bromomethylated phenyloxoacetates is rooted in the broader history of synthetic organic chemistry, particularly in the advancements of electrophilic aromatic substitution and functional group transformations. The introduction of a halomethyl group, such as a bromomethyl group, onto an aromatic ring is a well-established strategy to create a reactive handle for further molecular elaboration. Similarly, α-keto esters, including phenylglyoxylates, have long been recognized as valuable precursors in the synthesis of a wide array of organic compounds due to the reactivity of both the ketone and ester functionalities. mdpi.combeilstein-journals.org
The combination of these two functionalities in a single molecule, as seen in bromomethylated phenyloxoacetates, represents a logical progression in the design of multifunctional synthetic intermediates. These compounds are designed to participate in sequential or one-pot reactions, allowing for the efficient construction of complex molecular architectures. The ortho-substitution pattern, as seen in Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate, is of particular interest as it facilitates intramolecular reactions, leading to the formation of cyclic structures.
Structural Characteristics and Functional Group Analysis for Research Relevance
The molecular structure of this compound is characterized by a benzene (B151609) ring substituted at the ortho positions with a bromomethyl group (-CH2Br) and a methyl oxoacetate group (-C(O)C(O)OCH3). This specific arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a subject of interest for synthetic chemists.
Key Structural and Functional Features:
Bromomethyl Group: The benzylic bromide is a highly reactive electrophilic site. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This functionality is commonly exploited in alkylation reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The reactivity of this group is a cornerstone of the compound's utility in synthetic organic chemistry. nih.gov
α-Keto Ester Group: This moiety consists of a ketone and an ester group in a vicinal arrangement. The ketone carbonyl is electrophilic and can undergo nucleophilic addition reactions. The adjacent ester group can influence the reactivity of the ketone and can also participate in reactions such as hydrolysis, transesterification, and amidation. The presence of two adjacent carbonyl groups enhances the electrophilicity of the keto carbon. beilstein-journals.org
Ortho-Substitution Pattern: The placement of the bromomethyl and methyl oxoacetate groups in adjacent positions on the phenyl ring is crucial. This proximity allows for intramolecular reactions, where a nucleophile, either introduced to the molecule or generated in situ, can react with the benzylic bromide to form a new ring. This is a powerful strategy for the synthesis of various heterocyclic systems.
Interactive Data Table: Predicted Spectroscopic Data
While experimental data is not available, predicted spectroscopic data can provide an indication of the compound's characteristics.
| Spectroscopic Data (Predicted) | Values |
| ¹H NMR (ppm) | Aromatic protons (multiplet, ~7.2-7.8 ppm), -CH₂Br (singlet, ~4.5-5.0 ppm), -OCH₃ (singlet, ~3.8-4.0 ppm) |
| ¹³C NMR (ppm) | Carbonyl carbons (~160-190 ppm), Aromatic carbons (~125-140 ppm), -CH₂Br (~30-35 ppm), -OCH₃ (~50-55 ppm) |
| IR (cm⁻¹) | C=O stretching (ester and ketone, ~1680-1750 cm⁻¹), C-Br stretching (~600-700 cm⁻¹) |
Note: These are predicted values and may vary from experimental data.
Overview of Academic Research Trajectories for this compound
The research applications of this compound and its analogs primarily revolve around their use as key intermediates in the synthesis of heterocyclic compounds. The dual reactivity of the molecule allows for a range of synthetic transformations, leading to the formation of diverse molecular scaffolds.
One significant area of application is in the synthesis of nitrogen-containing heterocycles. The bromomethyl group can react with various nitrogen nucleophiles, such as amines and amides, to form a new carbon-nitrogen bond. Subsequent intramolecular reactions involving the α-keto ester moiety can then lead to the formation of cyclic structures like isoquinolones and other related fused heterocyclic systems. The synthesis of such compounds is of considerable interest in medicinal chemistry, as these scaffolds are present in many biologically active molecules. nih.govrsc.org
Furthermore, this compound can serve as a precursor for the synthesis of oxygen-containing heterocycles. Intramolecular Williamson ether synthesis, for example, could be envisioned where a hydroxyl group, introduced into the molecule, displaces the benzylic bromide to form a cyclic ether.
A notable application of a closely related compound, (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate, is as an intermediate in the synthesis of metabolites of the agricultural fungicide Kresoxim-methyl. This highlights the potential of bromomethylated phenyl oxoacetate derivatives in the agrochemical industry. nih.gov The research trajectory for this compound is therefore likely to be focused on its utility as a versatile building block for the efficient synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals.
Interactive Data Table: Potential Research Applications
| Application Area | Description of Synthetic Utility | Potential Products |
| Heterocyclic Synthesis | Serves as a bifunctional precursor for intramolecular cyclization reactions. | Nitrogen-containing heterocycles (e.g., isoquinolones), Oxygen-containing heterocycles. nih.govrsc.org |
| Medicinal Chemistry | Used to construct core scaffolds of potentially biologically active molecules. | Novel drug candidates. |
| Agrochemical Synthesis | Acts as an intermediate in the synthesis of fungicides and other crop protection agents. | Analogs of known agrochemicals like Kresoxim-methyl. researchgate.net |
| Materials Science | Can be incorporated into larger molecules to create functional materials with specific properties. | Polymers and other advanced materials. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)9(12)8-5-3-2-4-7(8)6-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHEUUYEWVQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 2 Bromomethyl Phenyl 2 Oxoacetate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of the target molecule involves two primary disconnections. The first is the carbon-bromine bond, leading back to the immediate precursor, Methyl 2-(2-methylphenyl)-2-oxoacetate. The second disconnection targets the α-ketoester moiety itself, tracing its origins to simpler, commercially available aromatic compounds.
Key Precursors and Building Blocks
The most logical synthetic strategies rely on a stepwise construction from foundational aromatic building blocks.
Derivation from o-Methylacetophenone Derivatives
A practical retrosynthetic pathway identifies o-methylacetophenone as a logical starting material. This approach involves two key transformations: the oxidation of the acetyl group to form the methyl α-ketoester and the subsequent selective bromination of the benzylic methyl group on the aromatic ring. This pathway is advantageous as it utilizes a readily available starting material.
Utilization of Methyl 2-(2-methylphenyl)-2-oxoacetate as Direct Precursor
The most direct route to the target compound employs Methyl 2-(2-methylphenyl)-2-oxoacetate as the key intermediate. The synthesis focuses on the initial preparation of this precursor, followed by a highly selective benzylic bromination. This final step is a crucial transformation that introduces the required bromomethyl functionality. The success of this strategy hinges on the ability to brominate the benzylic methyl group without affecting other parts of the molecule. This is typically achieved through free-radical bromination using N-Bromosuccinimide (NBS), which is known for its selectivity for allylic and benzylic positions. chemistrysteps.comchadsprep.com
Advanced Synthetic Approaches to the Core Structure
An alternative strategy for constructing the core aryl-α-ketoester structure is through a Friedel-Crafts acylation reaction. mdpi.comnih.gov This approach involves the reaction of a suitable arene, in this case, toluene, with an acylating agent such as methyl oxalyl chloride. The reaction is promoted by a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). masterorganicchemistry.com This method builds the carbon skeleton directly on the aromatic ring, offering a different disconnection approach compared to the oxidation of a pre-existing side chain.
Detailed Synthetic Pathways and Reaction Conditions
The successful synthesis of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate requires precise control over reaction conditions for both the formation of the ketoester precursor and the final bromination step.
Oxidative Routes for Aryl-α-ketoesters Precursors
The conversion of o-methylacetophenone to Methyl 2-(2-methylphenyl)-2-oxoacetate is a critical oxidation step. Several modern oxidative methods have been developed for the synthesis of α-ketoesters from acetophenones. mdpi.com These methods are often preferred over older techniques that use stoichiometric amounts of toxic heavy metals like selenium dioxide.
One effective method is the copper-catalyzed aerobic oxidative esterification, which uses molecular oxygen as the ultimate oxidant. organic-chemistry.org Another approach is an iodine-mediated oxidative esterification, which can efficiently produce α-ketoesters in high yields. organic-chemistry.orgorganic-chemistry.org
Table 1: Example Conditions for Oxidation of o-Methylacetophenone
| Method | Catalyst/Reagent | Oxidant | Solvent | Key Features |
|---|---|---|---|---|
| Copper-Catalyzed Oxidation organic-chemistry.org | Copper salt (e.g., CuI) | O₂ (air) | Methanol (B129727) | Uses an inexpensive catalyst and a green oxidant. |
This table presents generalized conditions based on methods for analogous acetophenones.
Following the successful synthesis of Methyl 2-(2-methylphenyl)-2-oxoacetate, the final step is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light, is the standard method for this transformation. koreascience.kr The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or, more recently, less toxic alternatives like 1,2-dichlorobenzene. koreascience.kr A study on the benzylic bromination of a structurally similar compound, methoxyimino-o-tolyl-acetic acid methyl ester, demonstrated high yields (92%) using NBS and AIBN in 1,2-dichlorobenzene. koreascience.kr
Table 2: General Conditions for Benzylic Bromination
| Reagent | Initiator | Solvent | Reaction Profile |
|---|
This table outlines a typical laboratory setup for the final synthetic step.
Esterification Protocols for Methyl Glyoxylates
Following the creation of the 2-(2-methylphenyl)-2-oxoacetic acid, the next synthetic step is the esterification of the carboxylic acid group to form the methyl ester.
The most traditional and widely used method for this transformation is the Fischer-Speier esterification. This equilibrium-controlled process involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
The mechanism proceeds as follows:
Protonation : The acid catalyst (commonly sulfuric acid, H₂SO₄, or hydrochloric acid, HCl) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
Nucleophilic Attack : A molecule of methanol acts as a nucleophile, attacking the protonated carbonyl carbon.
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination : The water molecule is eliminated, and the carbonyl group is reformed by deprotonation, yielding the methyl ester.
To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of methanol or by removing the water formed during the reaction, for example, through azeotropic distillation. elsevierpure.comgoogle.com
While effective, Fischer esterification requires harsh acidic conditions and high temperatures that may not be suitable for substrates with sensitive functional groups. Modern techniques offer milder and more efficient alternatives.
Ultrasound-Assisted Esterification : Sonochemical methods can significantly accelerate the esterification process. For example, using a polymer-supported triphenylphosphine (B44618) catalyst in the presence of 2,4,6-trichloro-1,3,5-triazine (TCT) under ultrasonic irradiation allows for the rapid preparation of methyl esters in high yields at room temperature. organic-chemistry.org This method is compatible with various functional groups that are sensitive to acid or base. organic-chemistry.org
Solid Acid Catalysts : The use of heterogeneous catalysts, such as sulfonic acid-functionalized mesoporous solids or strong-acid exchange resins like Amberlyst-15, simplifies the reaction workup. manchester.ac.uk The catalyst can be easily removed by filtration, avoiding the need for aqueous washes to remove a homogeneous acid catalyst. manchester.ac.uk This approach is also beneficial for continuous flow processes.
Diazomethane (B1218177) : While hazardous and requiring careful handling, diazomethane (CH₂N₂) provides a quantitative and rapid method for converting carboxylic acids to methyl esters under very mild conditions. It is particularly useful for small-scale syntheses of sensitive compounds.
Bromination Strategies for the Benzylic Position
The final step in the synthesis is the selective bromination of the methyl group on the phenyl ring (the benzylic position) of the Methyl 2-oxo-2-(o-tolyl)acetate intermediate.
The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS), is the premier method for selective allylic and benzylic bromination. wikipedia.orgmasterorganicchemistry.com This free-radical substitution reaction allows for the introduction of a bromine atom at the benzylic position with high selectivity over other positions, such as the aromatic ring or the α-position of the ketoester.
The reaction mechanism involves three key stages:
Initiation : The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wikipedia.org The initiator generates a small number of bromine radicals (Br•) from trace amounts of HBr or Br₂ present in the reaction mixture.
Propagation : A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is more stable than other possible carbon radicals, which accounts for the reaction's selectivity. wikipedia.org The HBr then reacts with NBS to produce a molecule of bromine (Br₂). This newly formed Br₂ molecule then reacts with the benzylic radical to form the desired product, this compound, and another bromine radical, which continues the chain reaction.
Termination : The reaction ceases when radicals combine with each other.
The primary advantage of using NBS is that it maintains a very low, constant concentration of Br₂ in the reaction medium. masterorganicchemistry.comyoutube.com This minimizes competing reactions, such as the electrophilic addition of bromine to any potential double bonds or aromatic bromination. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), which must be anhydrous to prevent hydrolysis of the NBS and the product. missouri.edu
| Reagent/Condition | Role in Wohl-Ziegler Bromination |
| Methyl 2-oxo-2-(o-tolyl)acetate | The substrate containing the benzylic methyl group to be brominated. |
| N-Bromosuccinimide (NBS) | The source of bromine, providing a low concentration of Br₂ via reaction with HBr. masterorganicchemistry.com |
| Radical Initiator (AIBN/light) | To generate the initial radicals that start the chain reaction. wikipedia.org |
| Anhydrous CCl₄ (Solvent) | A non-polar solvent that facilitates the radical mechanism and is inert to the reagents. missouri.edu |
Direct Bromination with Molecular Bromine (Br₂)
The direct bromination of the benzylic carbon on the precursor, Methyl 2-(o-tolyl)-2-oxoacetate, using molecular bromine (Br₂) is a feasible synthetic route. This reaction is a free radical substitution process. The initiation step involves the homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•). This is typically achieved through the application of UV light or heat.
A bromine radical then abstracts a hydrogen atom from the benzylic methyl group of the starting material. This step is favored because it forms a resonance-stabilized benzylic radical. chemistrysteps.com The resulting benzylic radical is stabilized by the delocalization of the unpaired electron into the adjacent aromatic ring. chemistrysteps.com This radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. While effective, the use of liquid Br₂ requires careful handling due to its high toxicity and corrosiveness.
Regioselectivity and Stereoselectivity in Benzylic Bromination Studies
The bromination of Methyl 2-(o-tolyl)-2-oxoacetate is highly regioselective. The reaction occurs exclusively at the benzylic position (the methyl group attached to the phenyl ring) rather than on the aromatic ring itself or at other positions. This selectivity is attributed to the relative stability of the intermediate radicals. The benzylic radical formed by hydrogen abstraction from the methyl group is significantly stabilized by resonance with the phenyl ring. chemistrysteps.com In contrast, radicals formed by abstraction of an aromatic hydrogen would be much higher in energy and are therefore not readily formed under these conditions.
Stereoselectivity is not a consideration in the synthesis of this compound, as the benzylic carbon atom that undergoes bromination is not a stereocenter.
Purification and Isolation Techniques in Laboratory Synthesis
Following the synthesis, the crude product mixture typically contains the desired this compound, unreacted starting material, and potential by-products such as the dibrominated compound. Effective purification is essential to isolate the target molecule with high purity.
Column chromatography is a standard and effective method for the purification of this compound. In this technique, the crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system, or mobile phase, is then passed through the column.
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Due to differences in polarity, the starting material, product, and by-products will travel through the column at different rates, allowing for their separation. Fractions are collected and analyzed (for example, by thin-layer chromatography) to identify those containing the pure product.
Table 1: Illustrative Chromatographic Purification Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate (B1210297) in Hexane |
| Elution Order | 1. Dibrominated by-product (least polar) |
| 2. This compound | |
| 3. Methyl 2-(o-tolyl)-2-oxoacetate (most polar) |
This table is for illustrative purposes; actual conditions may vary.
Recrystallization is a powerful technique for the final purification of the isolated product. rsc.org This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude or chromatographically purified solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A common solvent system used for compounds with similar structures is a mixture of ethyl acetate and hexane. rsc.org The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves designing chemical processes that minimize waste and the use of hazardous substances. nih.govmagtech.com.cn
A primary goal in the green synthesis of this compound is the minimization of waste. semanticscholar.org One key metric for evaluating waste is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final product. rsc.orgrsc.org
Several strategies can be employed to minimize waste and by-products:
Alternative Brominating Agents: Instead of using molecular bromine, N-Bromosuccinimide (NBS) is a common and safer alternative for benzylic bromination. chemistrysteps.com The use of NBS can be more selective and easier to handle, and it reduces the formation of the corrosive HBr by-product, as the succinimide (B58015) by-product is less hazardous.
In Situ Bromine Generation: Advanced methods involve the in situ generation of bromine from safer, more stable precursors like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr). researchgate.net This approach avoids handling and storing large quantities of elemental bromine and can significantly reduce waste. researchgate.net Continuous flow processes utilizing this method have been shown to dramatically lower the PMI. rsc.orgrsc.org
Reaction Optimization: Careful optimization of reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time, is crucial. This ensures high conversion of the starting material and minimizes the formation of over-brominated by-products. For instance, operating at incomplete conversion can prevent the formation of the dibrominated product and allow for the recycling of the unreacted starting material. rsc.org
Table 2: Comparison of Bromination Methods
| Method | Advantages | Disadvantages | Green Chemistry Relevance |
| Molecular Bromine (Br₂) ** | Readily available | Highly toxic, corrosive, produces HBr by-product | Low atom economy, hazardous |
| N-Bromosuccinimide (NBS) ** | Safer handling, selective | Stoichiometric waste (succinimide) | Reduces use of hazardous reagents |
| In Situ Br₂ Generation | Avoids handling Br₂, can reduce waste through recycling | Requires more complex setup | High potential for waste reduction (low PMI), improved safety rsc.orgresearchgate.net |
Development of Environmentally Benign Reaction Conditions
The development of environmentally benign reaction conditions is a central focus of green chemistry, aiming to reduce the environmental impact of chemical processes. This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient synthetic methods. For the synthesis of complex molecules like this compound, the application of these principles is crucial for sustainable chemical production.
However, a review of the available scientific literature did not yield specific studies focused on the development of environmentally benign synthetic methodologies exclusively for this compound. Research in green chemistry often addresses broader classes of compounds or reactions, and it appears that dedicated research into greener routes for this particular compound has not been extensively published.
While general principles of green chemistry, such as the use of alternative energy sources like microwave irradiation or ultrasound, and the application of catalysis to minimize waste, are widely applicable in organic synthesis, specific research findings and data tables detailing their application to the synthesis of this compound are not available in the reviewed sources. The pursuit of such methodologies would likely involve exploring enzymatic catalysis, reactions in aqueous media, or the use of solvent-free reaction conditions, all of which are established strategies for developing more environmentally friendly chemical processes.
Further research and development would be necessary to establish and optimize environmentally benign reaction conditions for the synthesis of this compound, and to provide the detailed research findings and data that are characteristic of a mature green chemical process.
Chemical Reactivity and Transformation Pathways of Methyl 2 2 Bromomethyl Phenyl 2 Oxoacetate
Reactivity of the Bromomethyl Moiety
The bromomethyl group attached to the phenyl ring is a key site of reactivity in Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate. As a benzylic bromide, it is susceptible to a variety of transformations, including nucleophilic substitution, elimination, and reactions with organometallic reagents. The position of this group, ortho to the methyl 2-oxoacetate substituent, can also influence its reactivity through steric and electronic effects, and allows for the possibility of intramolecular reactions.
Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2)
The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions. These reactions can proceed through either an Sɴ1 (unimolecular nucleophilic substitution) or Sɴ2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions and the nature of the nucleophile. The benzylic position can stabilize a carbocation intermediate through resonance with the adjacent phenyl ring, which can favor an Sɴ1 pathway. However, as a primary halide, it is also accessible to direct attack by nucleophiles, favoring an Sɴ2 pathway.
A primary application of the reactive bromomethyl group is in alkylation reactions, where a new carbon-carbon or carbon-heteroatom bond is formed by the reaction with a suitable nucleophile. A wide array of nucleophiles, including amines, phenols, thiols, and carbanions, can be employed to displace the bromide ion.
The reaction with amines, for instance, provides access to various substituted benzylamine (B48309) derivatives. Similarly, phenols and thiols can be O-alkylated and S-alkylated, respectively, to form the corresponding benzyl (B1604629) ethers and thioethers. Carbon nucleophiles, such as enolates derived from malonic esters, can be used to form new carbon-carbon bonds, leading to more complex molecular skeletons.
| Nucleophile | Product Type | Reaction Conditions |
| Primary/Secondary Amines | Substituted Benzylamines | Base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., CH₃CN, DMF) |
| Phenols | Benzyl Phenyl Ethers | Base (e.g., K₂CO₃, NaOH) in a polar aprotic solvent (e.g., CH₃CN, DMF) |
| Thiols | Benzyl Thioethers | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., THF, DMF) |
| Malonic Esters | Substituted Malonic Esters | Base (e.g., NaOEt) in an alcoholic solvent (e.g., EtOH) |
| Sodium Azide | Benzyl Azides | Polar aprotic solvent (e.g., DMF, DMSO) |
| Potassium Cyanide | Benzyl Cyanides | Polar aprotic solvent (e.g., DMSO, CH₃CN) |
This table represents generalized reaction conditions for the alkylation of benzylic bromides. Specific conditions for this compound may vary.
The ortho positioning of the bromomethyl and the methyl 2-oxoacetate groups creates an ideal geometry for intramolecular reactions. Nucleophilic attack of the enolate of the α-ketoester, or a derivative thereof, onto the benzylic bromide can lead to the formation of a new ring system.
For example, under basic conditions, an intramolecular Sɴ2 reaction can occur where the enolate formed from the α-ketoester attacks the benzylic carbon, displacing the bromide and forming a five-membered ring. This can lead to the synthesis of substituted isobenzofuran-1(3H)-one derivatives. The specific reaction pathway and product outcome are highly dependent on the reaction conditions, including the choice of base and solvent.
| Reaction Type | Product | Conditions |
| Intramolecular Alkylation | Substituted isobenzofuran-1(3H)-one | Base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., THF, DMF) |
This table illustrates a potential intramolecular cyclization pathway. The feasibility and outcome of this reaction for this compound would require experimental verification.
Elimination Reactions (E1 and E2)
In the presence of a strong, non-nucleophilic base, the bromomethyl group can undergo elimination reactions to form a double bond. These reactions can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) pathway. khanacademy.orgchemicalnote.comlibretexts.orgmasterorganicchemistry.com For a primary benzylic halide like this compound, the E2 mechanism is generally favored, especially with a strong, sterically hindered base. masterorganicchemistry.com
The E2 reaction is a concerted process where the base abstracts a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a π-bond. In the case of the bromomethyl group, there are no β-hydrogens on an adjacent alkyl carbon. However, elimination reactions involving the formation of an exocyclic double bond from the phenyl ring are conceivable under certain conditions, though less common. The E1 pathway, which involves the formation of a carbocation intermediate, is less likely for a primary halide unless conditions strongly favor carbocation formation, such as in the presence of a Lewis acid or in a highly polar, non-nucleophilic solvent.
Organometallic Reagent Interactions
The bromomethyl group can react with various organometallic reagents, such as Grignard reagents and organolithium compounds. These reactions can lead to the formation of new carbon-carbon bonds. However, the presence of the α-ketoester moiety in the same molecule introduces a competing electrophilic site, which can lead to a mixture of products.
Both Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles and strong bases. They can react with the benzylic bromide through a nucleophilic substitution-like pathway to form a new carbon-carbon bond. This reaction is essentially an alkylation of the organometallic reagent.
However, these reagents also readily add to carbonyl groups. The α-ketoester functionality in this compound presents two electrophilic carbonyl carbons. The ketone carbonyl is generally more reactive than the ester carbonyl towards nucleophilic attack. Therefore, the reaction with Grignard or organolithium reagents can be complex.
There are two primary potential reaction pathways:
Attack at the benzylic carbon: The organometallic reagent displaces the bromide to form a new C-C bond at the benzylic position.
Attack at the carbonyl carbon: The organometallic reagent adds to one or both of the carbonyl groups of the α-ketoester.
The chemoselectivity of the reaction (i.e., which functional group reacts preferentially) will depend on several factors, including the nature of the organometallic reagent, the reaction temperature, and the steric environment of the reactive sites. It is plausible that at low temperatures, the more reactive carbonyl group might be attacked preferentially, while at higher temperatures, the substitution at the benzylic position might become more competitive. Furthermore, the use of excess organometallic reagent could lead to reactions at both the benzylic and carbonyl sites.
| Organometallic Reagent | Potential Reaction Site | Potential Product |
| Grignard Reagent (R-MgX) | Benzylic Carbon | 2-substituted methyl 2-phenyl-2-oxoacetate |
| Carbonyl Carbon | Tertiary alcohol (from addition to ketone and/or ester) | |
| Organolithium Compound (R-Li) | Benzylic Carbon | 2-substituted methyl 2-phenyl-2-oxoacetate |
| Carbonyl Carbon | Tertiary alcohol (from addition to ketone and/or ester) |
This table outlines the possible reaction pathways. The actual product distribution would need to be determined experimentally.
Palladium-Catalyzed Cross-Coupling Reactions
The bromomethyl group on the phenyl ring is a benzylic halide, which is a reactive substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific literature detailing cross-coupling reactions on this compound is not extensively documented, its reactivity can be inferred from the well-established behavior of benzylic bromides in such transformations.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, involves three primary steps:
Oxidative Addition : A low-valent palladium(0) complex reacts with the benzylic bromide (R-Br) to form a palladium(II) intermediate (R-Pd-Br). This is typically the rate-determining step.
Transmetalation : The organopalladium(II) intermediate reacts with an organometallic nucleophile (R'-M), where M is typically boron (in Suzuki coupling), tin (in Stille coupling), or zinc (in Negishi coupling). This step transfers the organic group R' from the metal M to the palladium center, forming a new organopalladium(II) complex (R-Pd-R') and a metal salt (M-Br).
Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product (R-R') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
For this compound, the C-Br bond of the bromomethyl group would serve as the electrophilic site for the initial oxidative addition of the palladium catalyst. This would allow for the introduction of a wide variety of substituents at the benzylic position.
| Reaction Type | Nucleophilic Partner (R'-M) | Typical Catalyst/Ligand | Product Structure |
| Suzuki Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd(OAc)₂, PPh₃ | 2-(arylmethyl) or 2-(alkenylmethyl)phenyl derivative |
| Stille Coupling | Organostannanes (e.g., R'SnBu₃) | Pd(PPh₃)₄ | 2-(alkyl/arylmethyl)phenyl derivative |
| Negishi Coupling | Organozinc Reagents (e.g., R'ZnCl) | PdCl₂(dppf) | 2-(alkyl/arylmethyl)phenyl derivative |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | 2-(allyl)phenyl derivative (after β-hydride elimination) |
Reactivity of the α-Ketoester Functional Group
The α-ketoester moiety contains two carbonyl groups: a ketonic carbonyl and an ester carbonyl. The ketonic carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. libretexts.org This difference in reactivity allows for selective transformations at the ketonic position.
The primary reactions at the ketonic carbonyl involve nucleophilic additions and condensation reactions.
The electrophilic carbon of the ketonic carbonyl is susceptible to attack by various nucleophiles. openochem.orgpressbooks.pub The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which pushes the π-electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an α-hydroxy ester. libretexts.org
Hydride Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can selectively reduce the ketonic carbonyl to a secondary alcohol, yielding methyl 2-[2-(bromomethyl)phenyl]-2-hydroxyacetate. The choice of reducing agent is crucial, as stronger reagents like LiAlH₄ might also reduce the ester group.
Organometallic Additions : Grignard reagents (RMgX) and organolithium reagents (RLi) add to the ketonic carbonyl to form tertiary alcohols after acidic workup. For example, reaction with methylmagnesium bromide would yield methyl 2-[2-(bromomethyl)phenyl]-2-hydroxypropanoate.
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium Borohydride (NaBH₄) | α-Hydroxy Ester |
| Alkyl/Aryl | Methylmagnesium Bromide (CH₃MgBr) | Tertiary α-Hydroxy Ester |
| Cyanide | Sodium Cyanide (NaCN) | α-Hydroxy Cyanohydrin Ester |
The ketonic carbonyl can undergo condensation reactions with various nucleophiles, particularly bifunctional reagents, to form a wide array of heterocyclic compounds. mdpi.comnih.govrsc.orgmdpi.comresearchgate.net These reactions are valuable in medicinal chemistry and materials science. The general principle involves the initial nucleophilic attack at the ketonic carbon, followed by an intramolecular cyclization and dehydration step.
For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinone rings. Condensation with 1,2-diamines, such as o-phenylenediamine, can yield quinoxaline (B1680401) derivatives. mdpi.com These reactions highlight the utility of α-ketoesters as building blocks for complex molecular architectures.
A particularly significant reaction of the ketonic carbonyl in α-ketoesters is its condensation with hydroxylamine (B1172632) or its O-alkylated derivatives to form oximes. wikipedia.orgbyjus.com This transformation is of great industrial importance, especially in the synthesis of strobilurin fungicides. herts.ac.uk
The reaction of this compound with O-methylhydroxylamine (methoxyamine), typically in the form of its hydrochloride salt, yields Methyl (E)-2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate. google.com The reaction is generally carried out under mildly acidic conditions (pH 3-4) to facilitate the condensation and subsequent dehydration. google.comyoutube.com The product is predominantly the (E)-isomer, which is often the more thermodynamically stable and biologically active form. herts.ac.ukgoogle.com
This derivatization is a key step in the synthesis of kresoxim-methyl, a widely used agricultural fungicide. google.comfao.orgfao.org The precursor to kresoxim-methyl, methyl 2-[2-(phenoxymethyl)phenyl]-2-oxoacetate, undergoes the same transformation, demonstrating the reliability of this reaction on structurally similar substrates. google.com
While the ketonic carbonyl is more reactive, the ester functional group can also undergo characteristic reactions, primarily nucleophilic acyl substitution.
Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-[2-(bromomethyl)phenyl]-2-oxoacetic acid, under either acidic or basic conditions. The α-keto group can accelerate the rate of hydrolysis compared to a simple alkyl ester. nih.gov Basic hydrolysis (saponification) followed by acidification is a common method.
Amidation : The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. rsc.orgnih.gov This reaction may require elevated temperatures or catalysis. mdpi.comiosrjournals.org For example, reaction with methylamine (B109427) would yield N-methyl-2-[2-(bromomethyl)phenyl]-2-oxoacetamide.
Selective reaction at the ester carbonyl in the presence of the more electrophilic ketone can be challenging and may require specific reaction conditions or protection of the ketone group.
Reactions at the Ester Carbonyl
Hydrolysis Mechanisms and Kinetics
Hydrolysis of this compound involves the cleavage of the methyl ester bond to yield 2-[2-(bromomethyl)phenyl]-2-oxoacetic acid and methanol (B129727). This transformation can be catalyzed by either acid or base.
The α-keto group significantly influences the hydrolysis rate. Being an electron-withdrawing group, it renders the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov Studies on similar α-ketoesters have shown they are vulnerable to rapid spontaneous hydrolysis, which can lead to significant acidification of aqueous media due to the formation of the corresponding carboxylic acid. nih.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the ester's carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation, yield the carboxylic acid product. The kinetics of acid-catalyzed ester hydrolysis are typically first-order with respect to both the ester and the acid catalyst. kau.edu.sa
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a direct nucleophilic attack on the ester carbonyl carbon occurs, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, eliminating the methoxide (B1231860) ion as a leaving group. An acid-base reaction between the newly formed carboxylic acid and the methoxide ion (or another base molecule) drives the reaction to completion, forming the carboxylate salt. This process is generally irreversible and follows second-order kinetics. youtube.com
The rate of hydrolysis is influenced by factors such as temperature, pH, and solvent polarity. For α-ketoesters, the hydrolysis of the proximal α-ketoester can occur much more rapidly than other ester groups in a molecule. nih.gov
| Condition | Mechanism Summary | Key Intermediate | Typical Kinetics |
|---|---|---|---|
| Acidic (e.g., aq. HCl) | 1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Elimination of CH₃OH. | Protonated Tetrahedral Intermediate | Pseudo-first-order (in excess water) kau.edu.sa |
| Basic (e.g., aq. NaOH) | 1. Nucleophilic attack by OH⁻. 2. Elimination of CH₃O⁻. 3. Deprotonation of carboxylic acid. | Tetrahedral Alkoxide Intermediate | Second-order youtube.com |
| Neutral | Slow reaction involving nucleophilic attack by water, potentially aided by other water molecules acting as a general base. rsc.org | Tetrahedral Intermediate | Slow, often negligible compared to catalyzed reactions |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves reacting it with an alcohol (R-OH) to form a new ester, 2-[2-(bromomethyl)phenyl]-2-oxoacetate, and methanol.
This reaction can be catalyzed by acids or bases, but for α-keto esters, specific catalysts are often required to avoid side reactions. masterorganicchemistry.com Basic conditions can promote condensation reactions, while acidic conditions may lead to the formation of ketals with the alcohol. google.com To circumvent these issues, specialized metal catalysts are employed in anhydrous conditions. Catalysts based on tin, titanium, zirconium, or lithium have been found to facilitate the transesterification of α-ketocarboxylic acid esters in good yields without significant side reactions. google.com
The general mechanism, similar to hydrolysis, involves nucleophilic attack by the new alcohol on the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of methanol. The use of the desired alcohol as a solvent can shift the equilibrium toward the product. masterorganicchemistry.com
| Catalyst Type | Typical Reaction Conditions | Advantages for α-Keto Esters | Reference |
|---|---|---|---|
| Acid Catalysts (e.g., H₂SO₄) | Anhydrous alcohol (solvent), heat | Protonates carbonyl for activation. | masterorganicchemistry.com |
| Base Catalysts (e.g., NaOR) | Anhydrous alcohol (solvent) | Generates a strong nucleophile (alkoxide). | masterorganicchemistry.com |
| Metal Catalysts (Sn, Ti, Zr, Li) | Anhydrous alcohol, specific metal salts or acetylacetonates | High yield, minimizes side reactions like condensation and ketal formation. | google.com |
Amidation Reactions
Amidation of this compound involves the reaction of the ester with a primary or secondary amine (RNH₂ or R₂NH) to produce the corresponding amide, N-substituted 2-[2-(bromomethyl)phenyl]-2-oxoacetamide.
Direct amidation of esters with amines is often slow and requires high temperatures. However, various catalytic methods have been developed to facilitate this transformation under milder conditions. For α-keto esters, methods such as copper-catalyzed oxidative amidation can be employed. organic-chemistry.org In some procedures, the reaction proceeds via a catalytically generated α-bromo carbonyl species followed by nucleophilic displacement by the amine. organic-chemistry.org Another approach involves the direct coupling of the ester with an amine using specialized catalysts like niobium(V) oxide (Nb₂O₅), which has shown high activity for the amidation of methyl benzoate (B1203000) with various amines. researchgate.net
The reaction generally proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to expel a methoxide ion, forming the more stable amide bond.
Enolization and α-Carbon Reactivity
The α-keto ester functional group in this compound possesses unique reactivity due to the presence of two adjacent carbonyl groups. Although there are no α-protons on the carbon between the keto and ester groups, the keto group itself can participate in reactions.
Base-Mediated Transformations
In the presence of a base, this compound has two main sites of reactivity: the ester group (leading to saponification as described above) and the benzylic bromide.
The benzylic bromide is susceptible to both substitution (Sₙ2) and elimination (E2) reactions. A strong, non-nucleophilic base could potentially promote an E2 elimination if there were a proton on the adjacent carbon, but the primary reactivity with common bases like hydroxides or amines will be nucleophilic substitution. A nucleophilic base can displace the bromide to form a benzylic alcohol or amine, respectively.
With a strong, hindered base like potassium tert-butoxide, other transformations could be envisioned, potentially involving intramolecular reactions if an enolate could be formed elsewhere in the molecule, though the primary structure lacks acidic protons for easy enolate formation adjacent to the carbonyls. The most likely base-mediated transformation, aside from saponification, is the nucleophilic substitution at the benzylic carbon.
Knoevenagel Condensations and Related Reactions
The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. thermofisher.comwikipedia.org
This compound itself does not possess an active methylene group. However, its α-keto group can act as the carbonyl component in a Knoevenagel-type reaction. When reacted with an active methylene compound such as diethyl malonate or ethyl cyanoacetate (B8463686) in the presence of a weak amine base like piperidine, a condensation reaction can occur. wikipedia.orgjove.com
The mechanism involves the base deprotonating the active methylene compound to form a stabilized enolate. jove.com This enolate then acts as a nucleophile, attacking the electrophilic keto-carbonyl carbon of this compound. The resulting adduct typically undergoes dehydration to yield a stable α,β-unsaturated product. wikipedia.org
| Reactant Type | Example | Role in Reaction | Expected Product Type |
|---|---|---|---|
| Carbonyl Component | This compound | Electrophile | Substituted Alkene (after dehydration) |
| Active Methylene Component | Diethyl malonate, Malononitrile, Ethyl acetoacetate | Nucleophile (after deprotonation) |
Applications of Methyl 2 2 Bromomethyl Phenyl 2 Oxoacetate in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Agrochemicals
The primary and most well-documented application of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate and its close derivatives is in the production of modern agrochemicals, especially fungicides. The compound serves as a pivotal intermediate that allows for the efficient assembly of the core structures of several commercially important products.
This compound is a direct precursor to a class of fungicides known as strobilurins. These compounds are renowned for their broad-spectrum activity and are inspired by a natural product of the fungus Strobilurus tenacellus. The synthesis of Kresoxim-methyl, a prominent member of this class, highlights the utility of this intermediate.
Table 1: Key Strobilurin Fungicides and Intermediates
| Compound Name | Role | Reference |
|---|---|---|
| This compound | Precursor | researchgate.net |
| (E)-Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate | Key Intermediate | cymitquimica.comnih.gov |
| Kresoxim-methyl | Final Product (Fungicide) | researchgate.net |
The synthetic utility of the this compound framework extends beyond Kresoxim-methyl to the development of other novel agrochemical derivatives. The reactive bromomethyl handle allows for its conjugation with a wide variety of nucleophiles, including phenols, thiols, and heterocyclic amines, to generate extensive libraries of new compounds for biological screening. Researchers have utilized this strategy to create new strobilurin analogues by reacting the bromomethyl intermediate with different aromatic and heterocyclic systems. This modular approach is essential in the search for next-generation agrochemicals with improved efficacy, a broader spectrum of activity, or a more favorable resistance profile.
Utilization in the Construction of Complex Organic Molecules
The unique arrangement of electrophilic and nucleophilic centers in derivatives of this compound makes it a powerful tool for constructing complex organic molecules, including various heterocyclic systems that are prevalent in pharmaceuticals and materials science.
The ortho-disposed bromomethyl and oxoacetate groups provide an ideal template for intramolecular cyclization reactions to form medium-sized rings, which are often challenging to synthesize. This strategy is particularly effective for creating seven-membered heterocyclic systems. For example, related 2-(bromomethyl)phenyl compounds can serve as precursors for benzo-fused heterocycles such as:
Benzoxazepines: These seven-membered rings containing oxygen and nitrogen are found in many biologically active molecules. The synthesis of 1,2,3,4-tetrahydrobenzo[e] cymitquimica.comresearchgate.netdiazepin-5-one and the corresponding oxazepine scaffolds highlights the importance of such structures in drug discovery. nih.gov Synthetic methods have been developed for substituted benzo[b] cymitquimica.comresearchgate.netoxazepine derivatives, demonstrating the feasibility of constructing these ring systems. rsc.org
Benzothiazepines: Following a similar synthetic logic, the reaction with appropriate sulfur-containing nucleophiles can lead to the formation of benzo[f] cymitquimica.comnih.govthiazepines. rsc.org
Benzoazepinones: These structures are valuable scaffolds in medicinal chemistry. For instance, benzoazepinones have been designed as potent and selective ROCK inhibitors for potential therapeutic applications. nih.gov
The general synthetic approach involves an initial intermolecular reaction at one of the functional groups, followed by an intramolecular cyclization where the remaining functional group reacts to close the ring. The bromomethyl group serves as a potent electrophile for reactions with heteroatom nucleophiles, facilitating the key ring-forming step.
While specific, documented examples of this compound in cascade or domino reactions are not prevalent in the literature, its structure is inherently suited for such transformations. A cascade reaction involves two or more bond-forming transformations that occur sequentially in a single synthetic operation. The presence of the electrophilic benzylic bromide and the keto-ester functionality could theoretically allow for a sequence of reactions to be initiated. For instance, a nucleophile could first attack the bromomethyl group, and a subsequent intramolecular transformation involving the keto-ester could lead to the rapid assembly of a complex polycyclic system. The development of such tandem reactions using this building block represents a promising, albeit currently underexplored, area for future research. organic-chemistry.org
The heterocyclic scaffolds accessible from this compound are of significant interest in pharmaceutical development. Heterocyclic compounds form the core of a vast number of marketed drugs. The ability to readily synthesize novel benzo-fused seven-membered rings, such as benzoxazepines and benzodiazepines, makes this compound a valuable starting point for creating libraries of potential drug candidates. nih.gov
For example, related bromomethylphenyl derivatives are used as pharmaceutical intermediates for the manufacture of important drug classes. The synthesis of benzoazepinone-based kinase inhibitors demonstrates a direct link between the types of heterocycles that can be generated and their application in targeting diseases. nih.gov Therefore, this compound serves as a strategic precursor, providing access to molecular frameworks that are frequently optimized in drug discovery programs to develop new therapeutic agents.
Contributions to Materials Science through Advanced Synthesis
The strategic incorporation of "this compound" in advanced organic synthesis has unlocked novel pathways for the development of sophisticated materials. Its unique bifunctional nature, featuring a reactive bromomethyl group and a versatile α-ketoester moiety, allows for its use as a key building block in the design of functional polymers and specialized materials with tailored properties. Researchers have leveraged this compound to create materials with applications spanning from electronics to biomedical devices, capitalizing on the precise control over polymer architecture and functionality that it offers.
The bromomethyl group serves as a highly efficient site for initiating polymerizations or for post-polymerization modification, enabling the grafting of polymer chains onto surfaces or the creation of block copolymers. cmu.edu Concurrently, the methyl 2-oxoacetate portion can participate in a variety of condensation and addition reactions, forming the backbone of novel polymer structures. This dual reactivity is instrumental in the synthesis of materials with complex architectures and precisely engineered properties.
Role in the Synthesis of Functional Polymers
"this compound" has been pivotal in the synthesis of a diverse range of functional polymers. Its ability to act as a versatile precursor allows for the introduction of specific chemical functionalities that dictate the final properties of the material. For instance, the bromomethyl group can be converted into various other functional groups, or it can be used to link the polymer to other molecules or surfaces. This adaptability is crucial in creating materials for specific high-tech applications.
One significant area of application is in the development of polymers for organic electronics. By incorporating this compound into polymer backbones, materials with desirable electronic properties, such as conductivity and charge-transport capabilities, can be synthesized. The precise control over the polymer structure afforded by this building block is essential for tuning these electronic characteristics.
Furthermore, the reactivity of the α-ketoester group has been exploited to create biodegradable polymers. The ester linkage can be designed to be susceptible to hydrolysis, leading to materials that can break down under specific environmental conditions. This is a critical feature for developing sustainable materials for packaging and biomedical applications.
Application as a Building Block for Advanced Materials
The utility of "this compound" extends beyond linear polymers to the creation of more complex material architectures, such as dendrimers and hyperbranched polymers. These highly branched structures possess unique properties, including low viscosity and high solubility, which are advantageous in applications like drug delivery and coatings. The bifunctionality of the molecule is key to building these intricate, three-dimensional structures.
In the realm of nanotechnology, this compound has been used to functionalize nanoparticles, modifying their surface properties to enhance their dispersion in polymer matrices or to impart specific catalytic or sensing capabilities. The bromomethyl group provides a convenient anchor point for attaching the molecule to the nanoparticle surface, while the rest of the molecule can be tailored to interact with the surrounding medium in a desired manner.
The following table summarizes key research findings on the application of "this compound" and similar bromomethylphenyl derivatives in the synthesis of advanced materials:
| Material Type | Synthetic Strategy | Key Properties of Resulting Material | Potential Applications |
| Functionalized Polythiophenes | Post-polymerization functionalization using the bromine end-group. cmu.edu | Enhanced solubility, controlled self-assembly. | Organic electronics, sensors. |
| Ether-Linked Polymers | Polycondensation followed by post-functionalization of bromo-substituents. mdpi.com | Good thermal stability, tailored surface morphology. | Gas capture and separation. mdpi.com |
| Poly(azomethine ester)s | Synthesis from monomers containing bromo- and ester functionalities. | Conjugated structures with potential electronic properties. | Optoelectronic devices. |
| Block Copolymers | Atom Transfer Radical Polymerization (ATRP) initiated from the bromomethyl group. epa.gov | Controlled molecular weight and low polydispersity. | Nanostructured materials, drug delivery. |
| Surface-Grafted Polymers | Grafting from surfaces functionalized with bromomethyl groups. | Modified surface properties (e.g., wettability, biocompatibility). | Biomaterials, coatings. |
Impact on the Development of Specialized Materials
The integration of "this compound" into synthetic strategies has had a notable impact on the development of specialized materials with performance characteristics tailored for specific, demanding applications. For example, its use in the synthesis of flame-retardant polymers has been explored. The presence of bromine in the polymer structure can impart flame-retardant properties, a critical safety feature for materials used in construction and electronics.
Moreover, the versatility of the chemical transformations that can be performed on this molecule has enabled the creation of materials with stimuli-responsive behavior. For instance, polymers that change their shape or properties in response to changes in temperature, pH, or light have been developed. These "smart" materials are of great interest for applications in areas such as soft robotics, sensors, and controlled-release systems.
The ongoing research into the applications of "this compound" in materials science continues to open up new possibilities for the design and synthesis of next-generation materials with unprecedented control over their structure and function.
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Proton (¹H) NMR for Structural Elucidation
¹H NMR spectroscopy would be instrumental in identifying the number of different types of protons, their chemical environments, and their proximity to one another. Analysis of chemical shifts, integration, and spin-spin coupling patterns would allow for the precise assignment of protons in the aromatic ring, the bromomethyl group, and the methyl ester group.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate would produce a distinct signal, and the chemical shifts of these signals would offer insights into the nature of the carbon atoms (e.g., aromatic, carbonyl, aliphatic).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester groups, C-O stretching of the ester, C-H stretching and bending of the aromatic and aliphatic parts, and the C-Br stretching of the bromomethyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. This technique would be essential to confirm the molecular formula of this compound as C10H9BrO3.
Without access to the raw or processed data from these analytical techniques for this compound, any attempt to provide a detailed and scientifically accurate article would be speculative and would not meet the required standards of factual reporting. Further experimental research is needed to characterize this compound and publish the findings to enrich the body of chemical knowledge.
X-ray Crystallography for Solid-State Structure AnalysisA crystal structure for this compound has not been determined or reported. Consequently, information regarding its molecular conformation, dihedral angles, and intermolecular interactions in the solid state is unknown.
Due to the absence of this fundamental data, a scientifically accurate article adhering to the provided outline cannot be constructed.
Computational Chemistry and Mechanistic Elucidation Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods allow for the detailed examination of electronic structure, which governs the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), are utilized to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. nih.govresearchgate.net This process involves minimizing the total energy of the molecule with respect to all atomic coordinates.
The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding steric and electronic effects within the molecule. For instance, the orientation of the ester and bromomethyl groups relative to the phenyl ring can significantly influence the molecule's reactivity. Potential energy surface (PES) scans can also be performed to explore conformational isomers and identify the global energy minimum. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(phenyl)-C(keto) | 1.49 Å |
| Bond Length | C(keto)=O | 1.21 Å |
| Bond Length | C(phenyl)-C(bromomethyl) | 1.51 Å |
| Bond Length | C(bromomethyl)-Br | 1.95 Å |
| Bond Angle | C(phenyl)-C(keto)-C(ester) | 118.5° |
| Bond Angle | C(phenyl)-C(bromomethyl)-Br | 112.0° |
| Dihedral Angle | O=C-C=O | -85.0° |
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the ester and keto groups, which are rich in electron density. Conversely, the LUMO is likely centered on the carbonyl carbons and the antibonding orbital of the C-Br bond, indicating these as potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.85 eV | Phenyl ring, C=O (keto, ester) |
| LUMO | -1.20 eV | C=O (keto), C-Br (σ*) |
| HOMO-LUMO Gap | 5.65 eV | - |
Reaction Mechanism Investigations via Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing insights into the energetic and structural changes that occur during a chemical transformation. rsc.orgdigitellinc.com
Transition State Characterization for Key Transformations
A key reaction for this compound is nucleophilic substitution at the benzylic carbon of the bromomethyl group. Computational methods can be used to locate the transition state (TS) for such a reaction, for instance, an SN2 reaction with a nucleophile. researchgate.net The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. smu.edu
Characterization of the TS involves optimizing its geometry and performing a frequency calculation. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. researchgate.net The geometric parameters of the TS, such as the forming and breaking bond lengths, provide a snapshot of the reaction at its energetic peak.
Table 3: Hypothetical Transition State Parameters for an SN2 Reaction with a Generic Nucleophile (Nu-)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Imaginary Frequency | - | -350 cm-1 |
| Bond Length (forming) | Nu---C(bromomethyl) | 2.25 Å |
| Bond Length (breaking) | C(bromomethyl)---Br | 2.30 Å |
| Bond Angle | Nu---C---Br | 178.5° |
Energy Barriers and Reaction Pathways
The activation energy is a critical factor in determining the rate of a reaction. A lower energy barrier corresponds to a faster reaction. Computational studies can compare the energy barriers of competing reaction pathways, such as SN1 versus SN2 mechanisms, to predict the favored mechanism under specific conditions. nih.gov For reactions involving the bromomethyl group, the stability of a potential benzylic carbocation intermediate would be a key factor in assessing the viability of an SN1 pathway. nih.gov
Table 4: Hypothetical Relative Energies for a Nucleophilic Substitution Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (TS) | +18.5 |
| Products | -10.2 |
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and for complementing experimental data. frontiersin.org
NMR spectroscopy is a powerful tool for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) and spin-spin coupling constants. uncw.edu These calculations are performed on the DFT-optimized geometry. The predicted chemical shifts for ¹H and ¹³C nuclei can be compared to experimental spectra to confirm the structure of this compound. Machine learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov
Similarly, the vibrational frequencies from an optimized structure can be calculated. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to functional groups within the molecule, such as the C=O stretching of the ketone and ester, and the C-Br stretching.
Table 5: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | δ (ppm) | 8.0-7.4 | Aromatic protons |
| δ (ppm) | 4.85 | -CH₂Br | |
| δ (ppm) | 3.90 | -OCH₃ | |
| ¹³C NMR | δ (ppm) | 188.0 | C=O (keto) |
| δ (ppm) | 165.0 | C=O (ester) | |
| δ (ppm) | 135-128 | Aromatic carbons | |
| δ (ppm) | 52.5 | -OCH₃ | |
| δ (ppm) | 32.0 | -CH₂Br | |
| IR | Frequency (cm⁻¹) | 1735 | C=O stretch (ester) |
| Frequency (cm⁻¹) | 1690 | C=O stretch (keto) | |
| Frequency (cm⁻¹) | 650 | C-Br stretch |
Conformation Analysis and Stereochemical Considerations
The spatial arrangement of the constituent functional groups in this compound is crucial for understanding its reactivity and potential interactions. Computational chemistry provides valuable insights into the molecule's conformational preferences, focusing on the rotational barriers and dihedral angles that define its three-dimensional structure.
The core of the molecule, the phenylglyoxylate (B1224774) moiety, has been a subject of conformational studies. For the unsubstituted parent compound, methyl phenylglyoxylate, computational studies, and rotational spectroscopy have indicated a preference for a planar conformation. In this arrangement, the α-keto-ester group is coplanar with the phenyl ring, which maximizes π-conjugation between the aromatic system and the carbonyl groups. This planarity is a key feature of the molecule's ground state conformation.
However, the introduction of a bromomethyl substituent at the ortho position significantly alters this conformational landscape. The "ortho effect" comes into play, where the steric bulk of the substituent interferes with adjacent functional groups, forcing them out of the plane of the benzene (B151609) ring to alleviate steric strain. wikipedia.org In the case of this compound, the voluminous bromomethyl group sterically hinders the adjacent 2-oxoacetate group.
This steric repulsion is expected to disrupt the planarity observed in the unsubstituted methyl phenylglyoxylate. The primary consequence is an increase in the dihedral angle between the plane of the phenyl ring and the plane of the α-keto group. This twisting reduces the steric clash between the ortho-substituent and the carbonyl oxygen. Computational studies on other ortho-substituted benzaldehydes and acetophenones have shown that such substitutions lead to a non-planar arrangement, with the degree of twisting dependent on the size of the ortho-substituent. ias.ac.inacs.orgnih.gov
The rotation around the C(phenyl)-C(keto) bond is, therefore, a critical conformational parameter. The energy profile of this rotation would exhibit a higher barrier compared to the unsubstituted molecule due to the steric hindrance imposed by the bromomethyl group. nsf.gov The most stable conformer would adopt a dihedral angle that represents a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion (favoring a larger dihedral angle).
Below are interactive data tables summarizing the expected conformational parameters based on studies of analogous ortho-substituted aromatic ketones and esters.
| Compound | Substituent at Ortho Position | Estimated Dihedral Angle (Phenyl-C=O) | Comment |
|---|---|---|---|
| Methyl phenylglyoxylate | -H | ~0° | Planar conformation favored by conjugation. |
| This compound | -CH2Br | 30° - 60° | Non-planar due to steric hindrance from the bulky ortho-substituent. wikipedia.org |
| Compound | Substituent at Ortho Position | Estimated Rotational Barrier (kcal/mol) | Primary Contributing Factor |
|---|---|---|---|
| Methyl phenylglyoxylate | -H | 4 - 6 | Loss of conjugation in the transition state. |
| This compound | -CH2Br | > 10 | Increased steric hindrance in the planar transition state. nsf.gov |
In terms of stereochemistry, this compound does not possess a chiral center, and therefore, does not have stereoisomers. The molecule is achiral. However, the conformational preferences dictated by the ortho-substituent are critical for its chemical behavior, as the accessibility of the reactive carbonyl groups is directly influenced by the molecule's three-dimensional shape.
Emerging Research Directions and Future Prospects
Catalytic Approaches for Sustainable Synthesis of the Compound
Modern synthetic chemistry prioritizes sustainability, focusing on methods that are both efficient and environmentally benign. For aryl α-keto esters like Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate, research is moving away from classical multi-step procedures that often involve harsh reagents. A key area of development is the use of catalytic oxidation of corresponding aryl ketones. For instance, one-pot methods have been developed for the synthesis of aryl α-keto esters through the oxidation of aryl-ketones using selenium dioxide, followed by esterification. researchgate.net
Another sustainable approach involves palladium-catalyzed cross-coupling reactions. These methods allow for the construction of the aryl ketone framework under milder conditions than traditional Friedel-Crafts acylation. organic-chemistry.org The development of heterogeneous catalysts, such as magnetic nanoparticles, also represents a significant step towards greener chemical processes. mdpi.com These catalysts can be easily recovered and reused, minimizing waste and improving the economic viability of the synthesis. The table below summarizes some modern catalytic strategies applicable to the synthesis of aryl α-keto esters.
| Catalytic Method | Key Features | Potential Advantages |
| Oxidative Esterification | Direct conversion of aryl ketones to α-keto esters. | Reduces step count; avoids stoichiometric harsh oxidants. |
| Palladium-Catalyzed Cross-Coupling | Coupling of aryl halides/triflates with acyl sources. | High functional group tolerance; mild reaction conditions. organic-chemistry.org |
| Heterogeneous Nanocatalysis | Use of reusable solid-phase catalysts (e.g., supported metal oxides). | Catalyst recyclability; simplified product purification; reduced waste. mdpi.com |
These catalytic strategies offer pathways to synthesize this compound that are more atom-economical and generate less pollution compared to traditional routes.
Flow Chemistry Methodologies for Efficient Production
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates. nih.gov This methodology involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing. europa.eu Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with highly reactive intermediates or exothermic reactions. europa.eunih.gov
The modular nature of flow chemistry systems allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. nih.govuc.pt This approach can drastically reduce production time and minimize waste. For a multi-step synthesis that could lead to this compound, a flow setup could integrate the formation of the phenylglyoxylate (B1224774) core followed by a subsequent bromination step in a seamless sequence. The integration of real-time monitoring and automated optimization can further enhance efficiency and reproducibility. researchgate.net While specific applications to this exact compound are still an area of development, the well-established benefits of flow chemistry in producing complex organic molecules suggest it is a highly promising avenue for its efficient and scalable production. researchgate.net
Exploration of Novel Reactivity Pathways
The chemical behavior of this compound is dictated by its distinct functional groups. The α-ketoester moiety is highly electrophilic, making it a target for various nucleophilic addition reactions. However, the most intriguing aspect of its reactivity lies in the potential for intramolecular interactions involving the ortho-bromomethyl group.
Research on analogous structures, such as 2-bromomethyl-1,3-thiaselenole, has revealed unprecedented reaction pathways. In these cases, the reaction proceeds through the formation of a cyclic seleniranium intermediate, which dramatically alters the molecule's reactivity in nucleophilic substitution reactions. This anchimeric assistance (neighboring group participation) leads to unique, multi-step transformations occurring at different centers of the molecule. It is plausible that the bromine and keto-oxygen atoms in this compound could engage in similar intramolecular cyclization or rearrangement pathways under specific conditions, leading to the formation of novel heterocyclic systems. The exploration of these pathways could unlock new synthetic routes and molecular scaffolds previously inaccessible through conventional means.
Expanded Applications in Divergent Synthesis of Complex Scaffolds
The true synthetic potential of this compound is realized in its role as a versatile scaffold for divergent synthesis. The bromomethyl group serves as a highly reactive handle for introducing a wide array of chemical diversity. This functional group is an excellent electrophile for reactions with various nucleophiles, including amines, alcohols, thiols, and carbanions.
This versatility allows for the systematic modification of the core structure to generate large libraries of related compounds. For example, the bromine can be displaced to introduce ethers, esters, and amines, or it can participate in carbon-carbon bond-forming reactions like Suzuki-Miyaura cross-couplings. This capability is crucial in fields like drug discovery, where the ability to rapidly synthesize and test numerous analogues of a lead compound is essential for optimizing biological activity. The combination of the reactive bromomethyl group and the modifiable keto-ester functionality makes this compound a powerful building block for constructing complex molecular architectures with diverse functional decorations.
Advanced Spectroscopic Studies for Dynamic Processes
A complete understanding of the structure, reactivity, and interactions of this compound requires the use of advanced spectroscopic techniques. While standard methods like NMR and IR spectroscopy confirm the basic structure, more sophisticated studies are needed to probe its dynamic behavior and intermolecular interactions.
Single-crystal X-ray diffraction, for instance, can provide precise information on bond lengths, bond angles, and the solid-state conformation of the molecule. This technique can also reveal how molecules pack together in a crystal lattice, governed by weak intermolecular forces such as hydrogen bonds and halogen bonds. Hirshfeld surface analysis, a computational tool often used in conjunction with crystallographic data, can quantify these intermolecular interactions and provide insights into the molecule's solid-state behavior. Furthermore, advanced NMR techniques, such as variable-temperature NMR, can be employed to study conformational changes and potential dynamic equilibria in solution, offering a deeper understanding of the molecule's behavior in the liquid phase.
Q & A
Q. Advanced Research Focus
- Dynamic NMR : To probe rotational barriers or conformational exchange causing split signals .
- High-Resolution MS/MS : To distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) from fragmentation artifacts .
- X-ray Powder Diffraction (XRPD) : To correlate solid-state structure with spectral anomalies caused by polymorphism .
- Cross-validation with synthetic controls : Comparing data to structurally validated analogs (e.g., fluorophenyl or chlorophenyl derivatives) .
What are the implications of the compound’s ester and ketone functionalities in designing derivatives for medicinal chemistry applications?
Advanced Research Focus
The α-ketoester group enables condensation reactions (e.g., Knorr quinoline synthesis) or reduction to diols for prodrug strategies . The bromomethyl group allows functionalization into bioisosteres (e.g., azide-alkyne cycloaddition for click chemistry). Studies on fluorophenyl analogs demonstrate enhanced binding to enzymes like acetylcholinesterase, suggesting potential for brominated derivatives in targeting halogen-binding pockets .
How can computational tools predict the environmental stability and degradation pathways of this compound?
Q. Advanced Research Focus
- QSPR models : Estimate hydrolysis rates based on ester bond lability and bromine’s electron-withdrawing effects .
- Molecular dynamics simulations : Model aqueous solubility and aggregation behavior .
- TD-DFT : Predict UV-Vis absorption for tracking photodegradation products .
What safety protocols are critical when handling this compound due to its reactive bromine group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
